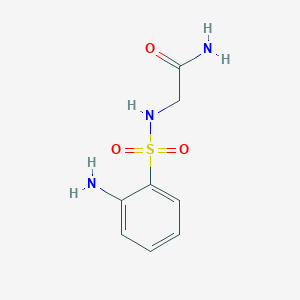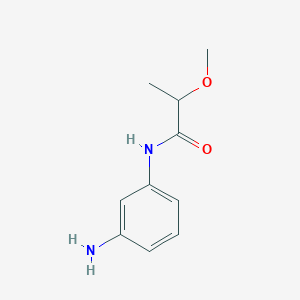
N-(3-aminophenyl)-2-methoxypropanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use of Related Compounds
Metoclopramide Pharmacological Overview : Metoclopramide is a compound with pharmacological properties that might share some relevance due to structural or functional similarities. It is utilized in gastrointestinal diagnostics and in treating various types of vomiting and gastrointestinal disorders. Its effects on gastric emptying and the gastrointestinal motility highlight its significant role in clinical settings. Its mechanism involves the enhancement of muscular contractions in the upper digestive tract, which is beneficial for conditions like gastroesophageal reflux disease (GERD) and delayed stomach emptying (Pinder et al., 2012).
Advanced Oxidation Processes in Environmental Research
Degradation of Acetaminophen : The study on the advanced oxidation process (AOP) for treating acetaminophen in the aqueous medium suggests a pathway for environmental detoxification, which might intersect with research interests in "N-(3-aminophenyl)-2-methoxypropanamide" due to its potential chemical stability or breakdown challenges. AOPs lead to various kinetics, mechanisms, and by-products, indicating the complexity and importance of understanding chemical degradation pathways in environmental contexts (Qutob et al., 2022).
Novel Psychoactive Substances and Hallucinogens
Hallucinogenic Review : The exploration of novel psychoactive substances, such as 25I-NBOMe, reveals the ongoing interest and challenges in understanding the effects and risks of hallucinogenic compounds. This area of research could be relevant when considering the biochemical or pharmacological pathways that "this compound" might influence if it possesses psychoactive properties (Kamińska Katarzyna et al., 2020).
Neuroprotective Potential in Neurodegenerative Diseases
Curcumin and Alzheimer’s Disease : Research on curcumin analogues, derivatives, and hybrids in treating Alzheimer's disease offers insight into the therapeutic potential of compounds that can influence neurodegenerative processes. This line of research emphasizes the importance of understanding molecular mechanisms and developing compounds with improved pharmacokinetic properties for neuroprotection and treatment of neurodegenerative diseases (Chainoglou & Hadjipavlou-Litina, 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various targets, such as enzymes and receptors, influencing cellular processes .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target. For instance, it could inhibit or activate the target, leading to downstream effects .
Biochemical Pathways
Based on its structural similarity to other compounds, it could potentially influence various biochemical pathways, leading to downstream effects .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-(3-aminophenyl)-2-methoxypropanamide .
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(14-2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLYPNREDIHLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)
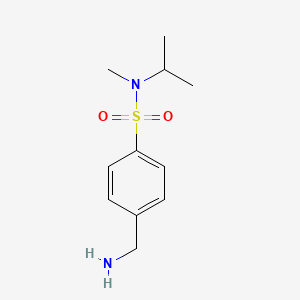
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide](/img/structure/B3316665.png)
![4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid](/img/structure/B3316675.png)
![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide](/img/structure/B3316684.png)
![{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B3316695.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide](/img/structure/B3316709.png)
![2-ethyl-N-[4-[(E)-2-[4-[(E)-2-[4-[(2-ethyl-6-methylphenyl)phenyl-amino]phenyl]vinyl]phenyl]vinyl]phenyl]-6-methyl-N-phenyl-aniline](/img/structure/B3316718.png)
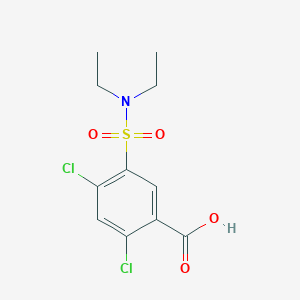

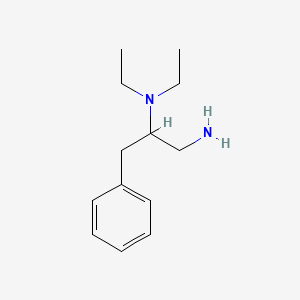
![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)
